XL888

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

XL888 is a novel, orally bioavailable small molecule inhibitor of heat shock protein 90 (HSP90). Heat shock protein 90 is a molecular chaperone that plays a crucial role in maintaining the functionality of client proteins involved in cell proliferation, cell cycling, and apoptosis. By inhibiting heat shock protein 90, this compound induces the degradation of specific client proteins, leading to cell cycle arrest or apoptosis. This compound has shown efficacy in tumor regression in various cancer models, including gastric carcinoma and melanoma .

Wissenschaftliche Forschungsanwendungen

XL888 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of heat shock protein 90 and its effects on protein folding and stability.

Biology: Investigated for its role in inducing apoptosis and cell cycle arrest in various cancer cell lines.

Medicine: Evaluated in preclinical and clinical studies for its potential as an anticancer agent, particularly in overcoming resistance to other cancer therapies.

Wirkmechanismus

XL888 exerts its effects by inhibiting heat shock protein 90, leading to the degradation of client proteins such as ARAF, CRAF, Wee1, Chk1, and cdc2. This inhibition is associated with decreased signaling through the mitogen-activated protein kinase (MAPK), AKT, mammalian target of rapamycin (mTOR), and c-jun NH2 kinase (JNK) pathways. The induction of apoptosis is linked to increased expression of BIM and decreased expression of the prosurvival protein Mcl-1 .

Safety and Hazards

XL888 is toxic and contains a pharmaceutically active ingredient. It can cause moderate to severe irritation to the skin and eyes . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Biochemische Analyse

Biochemical Properties

XL888 interacts with the molecular chaperone HSP90 . Many proteins that are dysregulated or mutated in cancer cells rely on HSP90 for their proper folding and activity . Therefore, inhibition of HSP90 by this compound perturbs multiple cellular processes, including mitogenic signaling and cell cycle control .

Cellular Effects

This compound treatment leads to an inhibition of growth, G2-M phase cell-cycle arrest, and the inhibition of cell survival . It also affects mitogen-activated protein kinase (MAPK), AKT, mTOR, and c-jun NH2 kinase (JNK) signaling .

Molecular Mechanism

This compound exerts its effects at the molecular level by causing the degradation of ARAF, CRAF, Wee1, Chk1, and cdc2 . This leads to decreased MAPK, AKT, mTOR, and JNK signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound treatment leads to a marked increase in intratumoral HSP70 expression . The compound is well tolerated, with no significant alterations in body weight observed over the study .

Dosage Effects in Animal Models

In an animal xenograft model of NRAS-mutant melanoma, this compound treatment led to reduced tumor growth and apoptosis induction .

Metabolic Pathways

This compound is involved in the HSP90 metabolic pathway . It interacts with HSP90 and causes the degradation of several enzymes and proteins .

Vorbereitungsmethoden

The synthesis of XL888 involves the formation of hydrogen bonds between the N-®-sec-butylanthranilamide moiety of this compound and aspartic acid 93 of heat shock protein 90. The compound is prepared by dissolving 2 milligrams of the drug in 50 microliters of dimethyl sulfoxide (DMSO) to achieve a mother liquor concentration of 40 milligrams per milliliter . The solubility of this compound in DMSO is greater than 10 millimolar .

Analyse Chemischer Reaktionen

XL888 undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions are crucial for the compound’s stability and efficacy.

Substitution: Common reagents and conditions used in these reactions include dimethyl sulfoxide (DMSO) and specific temperature conditions.

Major Products: The major products formed from these reactions include derivatives that maintain the inhibitory activity against heat shock protein 90.

Vergleich Mit ähnlichen Verbindungen

XL888 is unique among heat shock protein 90 inhibitors due to its oral bioavailability and selective inhibition of heat shock protein 90α and heat shock protein 90β. Similar compounds include:

Geldanamycin: An earlier heat shock protein 90 inhibitor with significant toxicity issues.

17-AAG (17-allylamino-17-demethoxygeldanamycin): A derivative of geldanamycin with improved safety profile but still limited by toxicity.

NVP-AUY922: Another heat shock protein 90 inhibitor with a different chemical structure but similar mechanism of action.

This compound stands out due to its efficacy in overcoming resistance to other cancer therapies and its potential for use in combination therapies.

Eigenschaften

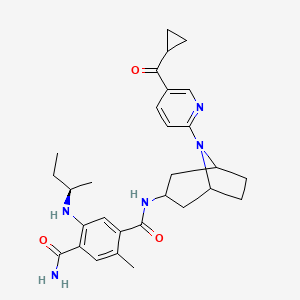

IUPAC Name |

2-[[(2R)-butan-2-yl]amino]-4-N-[8-[5-(cyclopropanecarbonyl)pyridin-2-yl]-8-azabicyclo[3.2.1]octan-3-yl]-5-methylbenzene-1,4-dicarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37N5O3/c1-4-17(3)32-25-14-23(16(2)11-24(25)28(30)36)29(37)33-20-12-21-8-9-22(13-20)34(21)26-10-7-19(15-31-26)27(35)18-5-6-18/h7,10-11,14-15,17-18,20-22,32H,4-6,8-9,12-13H2,1-3H3,(H2,30,36)(H,33,37)/t17-,20?,21?,22?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGWWAFKVCIILM-LAQKFSSHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=C(C=C(C(=C1)C(=O)NC2CC3CCC(C2)N3C4=NC=C(C=C4)C(=O)C5CC5)C)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)NC1=C(C=C(C(=C1)C(=O)NC2CC3CCC(C2)N3C4=NC=C(C=C4)C(=O)C5CC5)C)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-Fluorophenyl)-5-[(1-methylpyrazol-3-yl)methoxy]pyridine-2-carboxamide](/img/structure/B611771.png)

![3-(2,3-Difluoro-4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B611773.png)

![3-[(4R)-7-chloro-10-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-4-methyl-1-oxo-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-3,4-dihydropyrazino[1,2-a]indol-2(1H)-yl]-1-methyl-1H-indole-5-carboxylic acid](/img/structure/B611778.png)